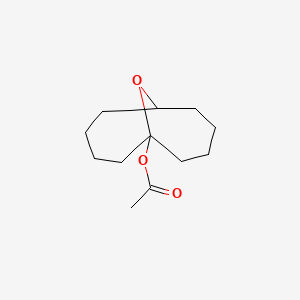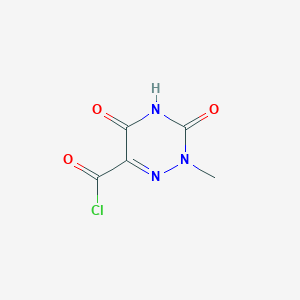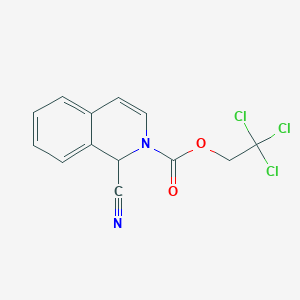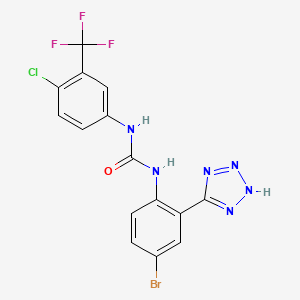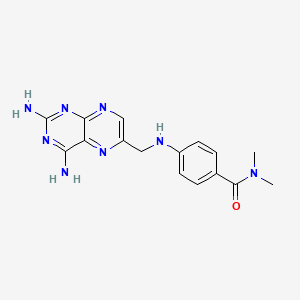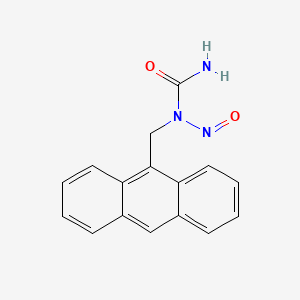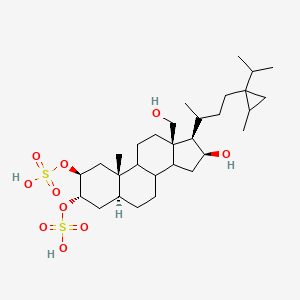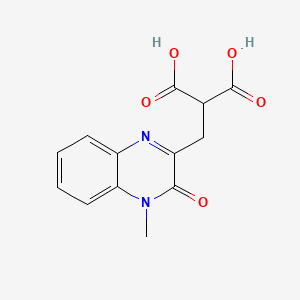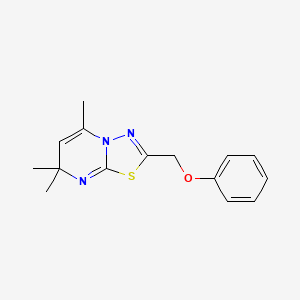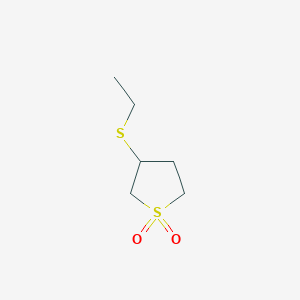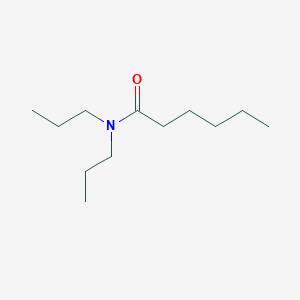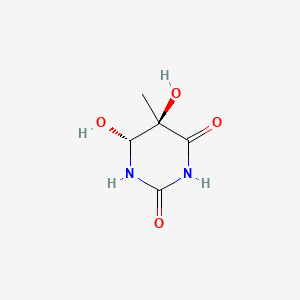
2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-5-methyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-5R,6S-Thymine glycol: is a derivative of thymine, a pyrimidine base found in DNA. It is formed by the oxidation of thymine, resulting in the addition of hydroxyl groups at the 5 and 6 positions of the thymine ring. This compound is significant in the study of DNA damage and repair mechanisms, as it is a common product of oxidative stress and ionizing radiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: cis-5R,6S-Thymine glycol can be synthesized by exposing thymine to reactive oxygen species or ionizing radiation. The oxidation of thymine leads to the formation of thymine glycol, which can exist in different stereoisomeric forms. The cis-5R,6S form is one of the predominant isomers .
Industrial Production Methods: Industrial production of cis-5R,6S-Thymine glycol typically involves controlled oxidation processes using chemical oxidants or radiation sources. The reaction conditions are optimized to favor the formation of the desired cis-5R,6S isomer while minimizing the production of other stereoisomers .
Analyse Des Réactions Chimiques
Types of Reactions: cis-5R,6S-Thymine glycol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxidation products.
Reduction: Reduction reactions can convert thymine glycol back to thymine or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reactive oxygen species, such as hydrogen peroxide or singlet oxygen, are commonly used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles can be used to substitute the hydroxyl groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can lead to the formation of more oxidized thymine derivatives, while reduction can regenerate thymine .
Applications De Recherche Scientifique
cis-5R,6S-Thymine glycol has several important applications in scientific research:
Chemistry: It is used as a model compound to study the effects of oxidative damage on nucleic acids.
Biology: It serves as a marker for oxidative DNA damage and is used to investigate DNA repair mechanisms.
Medicine: Research on thymine glycol contributes to understanding the role of oxidative stress in diseases such as cancer and aging.
Industry: It is used in the development of assays and diagnostic tools for detecting oxidative DNA damage.
Mécanisme D'action
The mechanism by which cis-5R,6S-Thymine glycol exerts its effects involves the disruption of normal base pairing in DNA. The presence of hydroxyl groups at the 5 and 6 positions alters the hydrogen bonding interactions, leading to destabilization of the DNA double helix. This disruption can interfere with DNA replication and transcription, triggering DNA repair pathways .
Comparaison Avec Des Composés Similaires
trans-5R,6R-Thymine glycol: Another stereoisomer of thymine glycol with different spatial arrangement of hydroxyl groups.
5,6-Dihydroxy-5,6-dihydrothymine: A general term for thymine glycol, encompassing all stereoisomers.
Uniqueness: cis-5R,6S-Thymine glycol is unique due to its specific stereochemistry, which influences its interactions with DNA and its recognition by DNA repair enzymes. This makes it a valuable tool for studying the effects of oxidative DNA damage and the mechanisms of DNA repair .
Propriétés
Numéro CAS |
1431-06-7 |
|---|---|
Formule moléculaire |
C5H8N2O4 |
Poids moléculaire |
160.13 g/mol |
Nom IUPAC |
(5R,6R)-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/t2-,5-/m1/s1 |
Clé InChI |
GUKSGXOLJNWRLZ-DUZGATOHSA-N |
SMILES isomérique |
C[C@]1([C@H](NC(=O)NC1=O)O)O |
SMILES canonique |
CC1(C(NC(=O)NC1=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


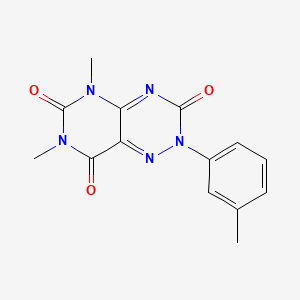
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)
